5-Propanamidobenzene-1,3-dicarboxylic acid
Description
5-Propanamidobenzene-1,3-dicarboxylic acid is a derivative of isophthalic acid (benzene-1,3-dicarboxylic acid) with a propanamide (-CONHCH2CH2CH3) substituent at the 5-position of the benzene ring. This compound combines the dual carboxylic acid functionalities of isophthalic acid with the hydrogen-bonding and polar characteristics of the propanamide group.
Properties
CAS No. |
88194-14-3 |
|---|---|
Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
5-(propanoylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H11NO5/c1-2-9(13)12-8-4-6(10(14)15)3-7(5-8)11(16)17/h3-5H,2H2,1H3,(H,12,13)(H,14,15)(H,16,17) |
InChI Key |
IPUXWGIQEZKLJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 5-[(1-oxopropyl)amino]- typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-benzenedicarboxylic acid and 1-oxopropylamine.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide or dimethyl sulfoxide, under controlled temperature and pressure conditions.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1,3-Benzenedicarboxylic acid, 5-[(1-oxopropyl)amino]- may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-[(1-oxopropyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, 5-[(1-oxopropyl)amino]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-[(1-oxopropyl)amino]- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism fully.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The substituent at the 5-position of benzene-1,3-dicarboxylic acid significantly influences electronic, steric, and solubility properties. Below is a comparison of key derivatives:
Physicochemical Properties
- Acidity : Electron-withdrawing groups (e.g., -CF3, -Br) lower the pKa of carboxylic acids compared to the parent isophthalic acid (pKa1 ≈ 3.5, pKa2 ≈ 4.5). The propanamide group exerts a moderate electron-withdrawing effect, likely resulting in pKa values between 3.0–4.0 .
- Solubility : Hydrophilic substituents (-OH, -CONHR) improve aqueous solubility, while bulky groups (-C(CH3)3) enhance organic solvent compatibility .
- Thermal Stability : Bromo and trifluoromethyl derivatives exhibit higher thermal stability due to strong covalent bonds, whereas tert-butyl derivatives may decompose at lower temperatures due to steric strain .
Research Findings and Data Tables
Table 1: Comparative Acidity and Solubility
| Compound | Substituent | pKa1 (Carboxylic Acid) | pKa2 (Carboxylic Acid) | Solubility in Water (g/L) |
|---|---|---|---|---|
| Benzene-1,3-dicarboxylic acid (Parent) | -H | 3.5 | 4.5 | 0.7 |
| 5-Hydroxybenzene-1,3-dicarboxylic acid | -OH | ~2.8 | ~3.8 | 12.5 |
| 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid | -CF3 | ~1.6 | ~2.6 | 5.2 |
| 5-Bromobenzene-1,3-dicarboxylic acid | -Br | ~2.2 | ~3.2 | 0.3 |
Note: Data inferred from analogous compounds in .
Biological Activity
5-Propanamidobenzene-1,3-dicarboxylic acid, also known as a derivative of benzene dicarboxylic acids, is an important compound in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects and potential applications in cancer treatment.
Chemical Structure and Properties
5-Propanamidobenzene-1,3-dicarboxylic acid features a propanamide group attached to a benzene ring that carries two carboxylic acid groups at the 1 and 3 positions. The molecular formula can be represented as with a molecular weight of approximately 223.23 g/mol. This structural configuration is significant for its interaction with biological targets.
Biological Activity Overview
The biological activity of 5-Propanamidobenzene-1,3-dicarboxylic acid has been primarily investigated through its cytotoxic effects on various cancer cell lines. The following sections summarize key findings from recent studies.
Cytotoxic Effects
Recent studies have shown that 5-Propanamidobenzene-1,3-dicarboxylic acid exhibits significant cytotoxic activity against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's effectiveness is often measured using the MTT assay, which assesses cell viability based on mitochondrial activity.
Table 1: Cytotoxic Activity of 5-Propanamidobenzene-1,3-dicarboxylic acid
| Cell Line | IC50 (µg/ml) | Viability (%) at IC50 |
|---|---|---|
| HepG2 | 42 | 67.7 |
| MCF-7 | 100 | 78.14 |
| NIH 3T3 | >500 | 96.11 |
| HaCaT | >250 | 82.23 |
The data indicates that the compound is more toxic to cancerous cells compared to normal cells, suggesting a selective action that could minimize side effects in therapeutic applications .
The cytotoxic mechanism of 5-Propanamidobenzene-1,3-dicarboxylic acid appears to involve the induction of apoptosis in cancer cells. Morphological changes observed in treated cells suggest that the compound disrupts key cellular functions such as:
- Cell Cycle Regulation : Interference with normal cell cycle progression.
- Apoptosis Induction : Triggering programmed cell death pathways.
- Inflammation Modulation : Potentially reducing inflammatory responses associated with tumor growth.
These mechanisms are critical for the development of effective anticancer therapies .
Case Studies and Research Findings
A variety of studies have explored the effectiveness of derivatives similar to 5-Propanamidobenzene-1,3-dicarboxylic acid. For instance:
- In a study examining compounds derived from natural products, several showed promising results against various cancer cell lines with IC50 values indicating potent cytotoxicity .
- Another investigation highlighted the importance of specific functional groups in enhancing biological activity, suggesting that modifications to the benzene ring could further increase efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
